[1,3]Dioxolo[4,5-g]quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
269-53-4 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-g]quinazoline |
InChI |
InChI=1S/C9H6N2O2/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-4H,5H2 |
InChI Key |
RVIQXKFHVKKBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NC=N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies For 1 2 Dioxolo 4,5 G Quinazoline and Its Analogues
Established and Emerging Synthetic Routes to thevulcanchem.combenchchem.comDioxolo[4,5-g]quinazoline Core
The construction of the fundamental vulcanchem.comdioxolo[4,5-g]quinazoline ring system can be achieved through various synthetic approaches, ranging from traditional multi-step sequences to more modern and efficient one-pot multicomponent reactions.
Multi-Step Synthesis from Precursor Compounds
A notable example is the synthesis of vulcanchem.comdioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione from ureidobenzoate derivatives. researchgate.net This method involves the annulation of substituted anthranilic esters with ureas to form N-aryl-N'-pyridyl ureas, which then undergo cyclocondensation to yield the fused heterocyclic system with moderate to good yields. researchgate.net
One-Pot Multicomponent Synthetic Approaches
To overcome the limitations of multi-step syntheses, one-pot multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy. These reactions combine three or more reactants in a single synthetic operation to afford complex products, often with high efficiency and operational simplicity. researchgate.netopenmedicinalchemistryjournal.com
For instance, a catalyst-free, three-component reaction of aldehydes, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline (B81397) has been developed for the synthesis of 6,9-dihydro- vulcanchem.comdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones. nih.gov This method is notable for its excellent isolated yields, short reaction times, and simple work-up procedures. nih.gov Similarly, ultrasound-promoted, one-pot, three-component reactions of aldehydes, isopropylidene malonate, and 3,4-methylenedioxyaniline under catalyst-free and solvent-free conditions have been used to synthesize 8-aryl-7,8-dihydro- vulcanchem.com-dioxolo[4,5-g]quinolin-6-(5H)-one derivatives. sci-hub.se
Catalytic Transformations in Quinazoline (B50416) Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the construction of the quinazoline ring system has greatly benefited from the development of novel catalytic methods. Copper-catalyzed reactions, in particular, have proven to be highly versatile for the formation of C-N and C-C bonds essential for quinazoline synthesis.
Copper-Catalyzed Cascade Reactions for Quinazoline and Quinazolinone Derivatives
Copper-catalyzed cascade reactions offer an efficient means to construct quinazoline and quinazolinone derivatives from readily available starting materials. rsc.org These reactions often proceed through a sequence of transformations in a single pot, minimizing the need for isolation of intermediates.
A notable example is the copper-catalyzed cascade synthesis of quinazolines from substituted (2-bromophenyl)methylamines and amidine hydrochlorides. organic-chemistry.org This reaction, which uses inexpensive CuBr as the catalyst and air as the oxidant, involves a sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org Another approach involves the copper-catalyzed reaction of (2-aminophenyl)methanols with aldehydes, using a combination of cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, to produce a wide range of 2-substituted quinazolines. organic-chemistry.org Furthermore, a copper-catalyzed reaction of benzonitriles and 2-ethynylanilines with molecular oxygen as the sole oxidant allows for the synthesis of substituted quinazolines via cleavage of a C-C triple bond and formation of new C-N and C-C bonds. organic-chemistry.org
Ullmann-Type Coupling in Quinazoline Derivatization
The Ullmann-type coupling reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic and powerful tool for forming C-N, C-O, and C-S bonds. mdpi.comorganic-chemistry.org This reaction has been effectively applied to the synthesis and derivatization of quinazolines.
A ligand-free, copper-catalyzed approach to quinazoline derivatives utilizes readily available substituted (2-bromophenyl)methylamines and amides. organic-chemistry.org This cascade reaction involves a sequential Ullmann-type coupling and aerobic oxidation, providing a practical route to these heterocyclic compounds. organic-chemistry.orgscribd.com The mechanism of the Ullmann reaction typically involves the oxidative addition of an aryl halide to a copper(I) species, followed by reductive elimination to form the new bond. organic-chemistry.org The use of microwave irradiation can often accelerate these reactions and improve yields. mdpi.com
Derivatization Strategies for Structural Modification and Diversification
The functionalization of the vulcanchem.comdioxolo[4,5-g]quinazoline core is essential for exploring the structure-activity relationships (SAR) of its derivatives. Various strategies have been developed to introduce a wide range of substituents at different positions of the quinazoline ring system.
Regioselective functionalization at positions C6 and C7 of the quinazolinone core presents a significant synthetic challenge. vulcanchem.com Protection and deprotection strategies are often necessary to achieve the desired substitution pattern. vulcanchem.com For example, the introduction of a sulfanyl (B85325) group at C6 and an amide side chain at C7 requires careful planning to manage the nucleophilicity of the thiol. vulcanchem.com
Hybrid molecules incorporating the vulcanchem.comdioxolo[4,5-g]quinazoline scaffold with other pharmacologically active moieties have also been synthesized. For instance, conjugates of quinazolinone with 1,3,4-oxadiazole (B1194373) have been prepared through a multi-step reaction sequence, starting from 3-amino-4(3H)-quinazolinone derivatives. nih.gov Such hybrid structures aim to combine the biological activities of both heterocyclic systems. nih.gov
The development of diverse libraries of vulcanchem.comdioxolo[4,5-g]quinazoline analogues is crucial for identifying new lead compounds in drug discovery. frontiersin.org These efforts often involve the systematic variation of substituents on the quinazoline ring to optimize their biological activity. frontiersin.org
Functionalization at Specific Positions of the Quinazoline Nucleus
The strategic functionalization of the Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]quinazoline nucleus is crucial for modulating its chemical properties and biological activity. Research has shown that positions 2, 6, and 8 are particularly significant for structure-activity relationship studies. nih.govfrontiersin.org The introduction of functional groups at these and other specific positions allows for the fine-tuning of molecular interactions with biological targets.
A notable example is the acid-mediated [4+2] annulation reaction to produce N-Benzyl-8-methyl- Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]quinazolin-6-amine. mdpi.com This method demonstrates the simultaneous introduction of an amine group at the C6 position and a methyl group at the C8 position. The synthesis starts from N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid, achieving a high yield and demonstrating the practicality of this approach for creating specifically substituted derivatives. mdpi.com
Another synthetic route involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamide (B127407) to create the quinazolin-4(3H)-one core. Subsequent chlorination at position 4 provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups at this position. vulcanchem.com For instance, this intermediate can be used to synthesize derivatives like Current time information in Bangalore, IN.eurjchem.comDioxolo[4,5-g]quinazolin-8-amine. vulcanchem.com
The table below details an example of specific functionalization on the Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]quinazoline core.
| Compound Name | Starting Materials | Reagents/Conditions | Position(s) Functionalized | Yield | Reference |
| N-Benzyl-8-methyl- Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]quinazolin-6-amine | N-benzyl cyanamide, (2-amino-4,5-(methylenedioxy)phenyl)(methyl)methanone | HCl, 1,4-dioxane, 100 °C | C6 (Amine), C8 (Methyl) | 84% | mdpi.com |
Synthesis of Fused Quinazoline Systems, including Quinazolinone Derivatives
Building upon the core Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]quinazoline structure, advanced methodologies allow for the synthesis of more complex, fused polycyclic systems. These strategies often involve intramolecular cyclizations or multi-component reactions to construct additional rings, leading to novel chemical entities with unique three-dimensional structures.
One such approach is the one-pot copper-catalyzed synthesis of 11H- Current time information in Bangalore, IN.eurjchem.comDioxolo[4,5-g]pyrido[2,1-b]quinazolin-11-one. acs.org This reaction proceeds from 1-(6-iodobenzo[d] Current time information in Bangalore, IN.eurjchem.comdioxol-5-yl)ethan-1-one and an aminopyridine derivative. The process involves a sequence of C-N coupling, C(sp³)–H oxidation, and amidation via oxidative C-C bond cleavage, all under an oxygen atmosphere, to deliver the fused tricyclic product in good yield. acs.org
Another innovative method is the synthesis of isoxazole-fused tricyclic quinazoline alkaloids. nih.gov This practical approach utilizes the intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (B80452) (TBN). This metal-free, one-pot process forms new C-N, C-C, and C-O bonds through a sequence of nitration and annulation, demonstrating broad substrate scope. nih.gov
Furthermore, a three-component, catalyst-free reaction has been developed to create Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones. nih.gov By reacting aldehydes, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline, this method provides a new library of fused heterocyclic compounds with excellent isolated yields and short reaction times. nih.gov
The following table summarizes methodologies for creating fused quinazoline systems.
| Fused System | Synthetic Approach | Key Reagents | Resulting Compound Example | Yield | Reference |
| Pyrido[2,1-b]quinazolinone | Copper-catalyzed oxidative C-C bond cleavage | 1-(6-iodobenzo[d] Current time information in Bangalore, IN.eurjchem.comdioxol-5-yl)ethan-1-one, 5-trifluoromethyl-2-aminopyridine | 8-(Trifluoromethyl)-11H- Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]pyrido[2,1-b]quinazolin-11-one | 60% | acs.org |
| Thieno[3,4-b]quinolinone | Three-component catalyst-free reaction | Aldehydes, Ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, 3,4-(methylenedioxy)aniline | Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones | Excellent | nih.gov |
| Isoxazolo[3',4':4,5]pyrano[3,2-b]quinoline | Intramolecular cycloaddition of methyl azaarenes | Propargyl-substituted methyl azaarenes, tert-butyl nitrite (TBN) | 4H- Current time information in Bangalore, IN.eurjchem.comDioxolo[4,5-g]isoxazolo[3′,4′:4,5]pyrano[3,2-b]quinoline | Not specified | nih.gov |
Incorporation of Heterocyclic and Aliphatic Substituents
The versatility of the Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]quinazoline scaffold is further enhanced by methods that allow for the direct incorporation of a wide array of substituents, including both heterocyclic and aliphatic groups. These substitutions are critical for exploring the chemical space around the core structure.
The introduction of aliphatic groups is demonstrated in the synthesis of 8-Methyl-6-phenyl- Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]quinazoline. eurjchem.com This compound is formed through a one-pot protocol, showcasing the attachment of a simple methyl group at position 8 and a phenyl group at position 6. eurjchem.com
More complex heterocyclic systems can also be appended. For example, two series of sulfonylpiperazine-linked Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]chromenones have been synthesized. srict.in These molecules feature a piperazine (B1678402) ring, a key heterocyclic moiety, acting as a linker. Specifically, a compound such as 6-(4-(4-(phenylsulfonyl)piperazin-1-yl)phenyl)-8H- Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]chromen-8-one was synthesized, illustrating the successful incorporation of a piperazine heterocycle. srict.in
The table below provides examples of compounds with incorporated substituents.
| Compound Name | Incorporated Substituent(s) | Type of Substituent(s) | Synthetic Method | Reference |
| 8-Methyl-6-phenyl- Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]quinazoline | Methyl, Phenyl | Aliphatic, Aromatic | One-pot protocol | eurjchem.com |
| N-Benzyl-8-methyl- Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]quinazolin-6-amine | Benzyl, Methyl | Aliphatic/Aromatic, Aliphatic | Acid-mediated [4+2] annulation | mdpi.com |
| 6-(4-(4-(phenylsulfonyl)piperazin-1-yl)phenyl)-8H- Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]chromen-8-one | Phenylsulfonylpiperazine | Heterocyclic/Aromatic | Multi-step synthesis including Aldol condensation | srict.in |
Environmentally Benign and Sustainable Synthetic Approaches
In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign and sustainable methods for synthesizing Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]quinazoline analogues. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One sustainable strategy is the three-component synthesis of 8-aryl-7,8-dihydro Current time information in Bangalore, IN.eurjchem.com-dioxolo[4,5-g]quinolin-6(5H)-ones using titanium dioxide (TiO₂) nanoparticles as a catalyst under ultrasonic irradiation. nih.gov This reaction uses water as a solvent and the catalyst can be easily recovered and reused without losing its activity, making the process highly economical and eco-friendly. nih.gov
Catalyst-free and solvent-free conditions represent another pillar of green synthetic chemistry. A catalyst-free, three-component reaction for synthesizing 6,9-dihydro- Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones has been reported. nih.gov This method is noted for its simple work-up procedure and minimal environmental impact. nih.gov Similarly, other catalyst- and solvent-free procedures for forming quinazoline frameworks have been developed, which are beneficial due to high product yields, simple work-up, and operational simplicity. nih.govfrontiersin.org
Transition-metal-free synthesis in water is another important advancement. The reaction of α,α,α-trihalotoluenes with o-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide (B78521) in water provides a sustainable route to quinazoline derivatives. nih.govfrontiersin.org This method avoids chromatographic purification by using recrystallization, which reduces the use of large volumes of solvents. nih.govfrontiersin.org
The table below highlights some of the green synthetic approaches.
| Product Type | Green Chemistry Principle | Method | Conditions | Advantages | Reference |
| 8-aryl-7,8-dihydro Current time information in Bangalore, IN.eurjchem.com-dioxolo[4,5-g]quinolin-6(5H)-ones | Use of reusable catalyst, Green solvent | Three-component reaction | TiO₂ nanoparticles, Water, Ultrasonic irradiation | Recoverable catalyst, Use of water | nih.gov |
| Current time information in Bangalore, IN.eurjchem.comdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones | Catalyst-free | Three-component reaction | Heat | Simple work-up, Little environmental impact | nih.gov |
| Quinazoline derivatives | Transition-metal-free, Green solvent | Reaction of α,α,α-trihalotoluenes and o-aminobenzylamines | NaOH, O₂, Water | Avoids transition metals and chromatographic purification | nih.govfrontiersin.org |
Structure Activity Relationship Sar Investigations and Rational Molecular Design
Elucidation of Critical Structural Features for Biological Activity
The biological activity of compounds featuring the vulcanchem.comsrict.indioxolo[4,5-g]quinazoline core is profoundly influenced by the nature and position of various substituents. Key positions on the quinazoline (B50416) ring system, including positions 2, 4, 6, 7, and 8, have been identified as critical for modulating potency and selectivity against different biological targets. frontiersin.orgnih.gov
For instance, in the context of G9a histone lysine (B10760008) methyltransferase inhibition, the 6,7-dimethoxy configuration on the related quinazoline core is considered essential for activity. Replacing these methoxy (B1213986) groups with a dioxolane ring, as seen in the vulcanchem.comsrict.indioxolo[4,5-g]quinazoline structure, has been shown to abolish activity, highlighting the importance of conformational flexibility at these positions. vulcanchem.com Furthermore, the introduction of an amine side chain at position 8 can enhance cellular permeability, although bulky substituents like 3-ethynylphenyl may decrease aqueous solubility. vulcanchem.com
General SAR studies on the broader quinazoline class provide further insights that can be extrapolated to the dioxolo[4,5-g]quinazoline scaffold. Electron-rich substituents or halogens at the sixth position, along with a simple or substituted amine at the fourth position, are known to enhance antibacterial potency. frontiersin.orgfrontiersin.org For anticancer activity, a phenyl ring at the eighth position and a nitro group at the sixth position have been shown to be beneficial. frontiersin.org Additionally, the development of a lipophilic character at the C-4 position is desirable for improving inhibitory affinity against certain targets. frontiersin.org
The table below summarizes the observed impact of various substituents on the biological activity of quinazoline derivatives, which can guide the modification of the vulcanchem.comsrict.indioxolo[4,5-g]quinazoline core.
| Position | Substituent Type | Impact on Biological Activity | Reference |
| 2 | Heterocyclic rings (e.g., phenothiazine, triazole, pyridine) | Insecticidal, antibacterial, antifungal properties | frontiersin.orgnih.gov |
| 2 | Styryl group (in quinazolinone) | Enhanced chemotherapeutic action | frontiersin.org |
| 3 | Deactivating functional groups | Enhanced hypotensive efficacy | frontiersin.org |
| 3 | Diverse heterocyclic rings | Enhanced chemotherapeutic action | frontiersin.orgfrontiersin.org |
| 4 | Simple or substituted amine | Increased antibacterial potency | frontiersin.orgfrontiersin.org |
| 4 | Aniline (B41778) moiety | Crucial for HER2 selectivity over EGFR | nih.gov |
| 6 | Electron-rich substituents or halogens | Increased antibacterial potency | frontiersin.orgfrontiersin.org |
| 6 | Nitro group | Improved anticancer potency | frontiersin.org |
| 6, 7 | Small electron-donating groups | Desirable for high potency (e.g., against EGFR) | researchgate.net |
| 8 | Phenyl ring | Improved anticancer potency | frontiersin.org |
Specific molecular modifications of the vulcanchem.comsrict.indioxolo[4,5-g]quinazoline scaffold have been directly correlated with engagement at various biological targets, particularly protein kinases and G-protein coupled receptors.
In the realm of kinase inhibition, the 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore. vulcanchem.com For derivatives targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), the aniline moiety at the C-4 position and substituents at the C-6 position are critical for determining selectivity. nih.gov For instance, certain quinazoline derivatives have demonstrated significantly higher selectivity for HER2 over EGFR, which is a desirable trait to minimize side effects. nih.gov The interaction with the ATP-binding site of kinases is a key aspect of their mechanism, with the quinazoline core often forming crucial hydrogen bonds. For example, in G9a inhibition, the protonated N-1 of the quinazoline core forms a salt bridge with Asp1088, and the C-4 amine hydrogen-bonds with Asp1083. vulcanchem.com
The table below illustrates the correlation between specific molecular modifications and target engagement for quinazoline-based compounds.
| Modification | Target | Key Interactions | Resulting Activity | Reference |
| 4-Anilino group and C-6 substituents | HER2/EGFR | Binds to the ATP pocket of the kinase | Selective inhibition of HER2 over EGFR | nih.gov |
| Protonated N-1 and C-4 amine | G9a histone methyltransferase | Salt bridge with Asp1088 and H-bond with Asp1083 | Potent G9a inhibition | vulcanchem.com |
| 4-Anilinoquin(az)oline scaffold | GAK and SLK kinases | Steric complementarity with hydrophobic pockets in the ATP-binding site | Nanomolar IC₅₀ values | vulcanchem.com |
| 6,7-Dialkoxy substitution | EGFR Tyrosine Kinase | Electron-donating groups improve binding at N1 and N3 | Stronger binding activity | mdpi.com |
Strategies for Optimizing Activity and Selectivity
To enhance the therapeutic potential of vulcanchem.comsrict.indioxolo[4,5-g]quinazoline-based compounds, various rational design strategies are employed to optimize their activity and selectivity.
The strategic introduction of "chemical switches" and positional alterations of substituents on the quinazoline scaffold can dramatically modulate receptor binding and functional activity. This approach involves making subtle but impactful changes to the molecule's electronics, sterics, and conformational flexibility.
For instance, in the development of pyrazolo[1,5-a]quinazoline derivatives as GABA A receptor modulators, it was found that the dihydro form of the scaffold was not appropriate for the target, and a substituent at position 3 was necessary for activity. mdpi.comnih.gov Furthermore, bulky substituents at position 8 were not tolerated. mdpi.com These findings highlight how specific positional requirements dictate receptor interaction.
The concept of isosteric replacement is also a powerful tool. Replacing the quinazoline core with a quinoline (B57606), for example, has been shown to retain G9a inhibitory activity while potentially reducing off-target effects. vulcanchem.com This demonstrates that the core heterocyclic system can be fine-tuned to achieve a better selectivity profile.
Fragment-based drug design (FBDD) has emerged as a powerful strategy for discovering and optimizing lead compounds. nih.govresearchgate.net This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target of interest. researchgate.net These initial "hits" are then grown or linked together to create more potent and selective molecules. nih.gov
The quinazoline scaffold is a "biologically privileged" core that is frequently used in FBDD. researchgate.net In the development of selective Class I protein arginine methyltransferase (PRMT) inhibitors, a fragment-based approach was successfully applied. nih.gov Structure-based ligand optimization was performed by strategically incorporating fragment hits onto a drug-like quinazoline core, followed by fragment growth toward a specific hydrophobic shelf in the protein. nih.gov This systematic approach led to the discovery of potent inhibitors with high selectivity. nih.gov
Once a lead compound is identified, structure-guided ligand optimization, often aided by computational modeling and X-ray crystallography, is employed to enhance its potency and other pharmacological properties. This iterative process involves analyzing the binding mode of the ligand within its target protein and making rational modifications to improve key interactions.
For example, in the optimization of 4,5-dihydropyrazolo[1,5-a]quinazoline insecticides, molecular docking studies revealed that specific hydrogen bonding interactions with residues like Ser285 and Thr289 of the insect GABA receptor were crucial for activity. nih.gov This information guided the synthesis of new derivatives with improved insecticidal potency. nih.gov Similarly, in the development of spiro vulcanchem.comfrontiersin.orgnih.govtriazolo[1,5-c]quinazoline derivatives as diacylglycerol kinase α modulators, detailed molecular interaction mapping identified critical hydrogen bonding with TRP151, GLU166, and ARG126, guiding the selection of promising candidates. mdpi.comnih.govpreprints.org
Considerations for Pharmacokinetic Profiles in Lead Optimization
The journey of a promising lead compound from initial discovery to a viable drug candidate is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule are critical determinants of its efficacy and safety. Within the realm of nih.govnih.govDioxolo[4,5-g]quinazoline derivatives, a thorough understanding and optimization of these parameters are paramount. This section delves into the evaluation of intrinsic clearance and metabolic stability in preclinical models, a crucial step in the lead optimization process.
Evaluation of Intrinsic Clearance and Metabolic Stability in Preclinical Models
The metabolic stability of a compound, or its resistance to being broken down by metabolic enzymes, is a key factor influencing its in vivo half-life and oral bioavailability. In early drug discovery, this is often assessed using in vitro models that mimic the metabolic environment of the liver, the primary site of drug metabolism. Human liver microsomes (HLM) are a common and effective tool for this purpose, as they contain a high concentration of the cytochrome P450 (CYP450) enzymes responsible for the majority of phase I metabolic reactions.
The intrinsic clearance (Clint) is a measure of the rate at which the liver would clear the drug if it were not limited by blood flow. It is a direct reflection of the enzymatic activity towards the compound. A high Clint value generally indicates rapid metabolism and a short in vivo half-life, which may necessitate more frequent dosing or lead to low systemic exposure. Conversely, a very low Clint might result in drug accumulation and potential toxicity. Therefore, medicinal chemists often aim for a moderate and predictable clearance rate.
Preclinical studies on various quinazoline derivatives have provided valuable insights into their metabolic stability. For instance, in a study evaluating a series of isoquinoline-tethered quinazoline derivatives as potential HER2 inhibitors, the metabolic stability was assessed in both human and mouse liver microsomes. The results, summarized in Table 1, highlight the significant impact of structural modifications on metabolic fate. While many of the synthesized compounds exhibited poor metabolic stability, derivative 14f , which incorporates a furan (B31954) moiety, demonstrated good microsomal stability. nih.gov This suggests that the furan ring is more resistant to metabolic breakdown compared to the acetylene (B1199291) and triazole linkers in this particular series. nih.gov Conversely, the presence of a terminal alcohol group in compound 14c led to extremely poor metabolic stability. nih.gov
| Compound | Metabolic stability % remaining after 30 min (Human) | Metabolic stability % remaining after 30 min (Mouse) |
| 13e | 74 | 29 |
| 13f | 98 | 89 |
| 14c | <5 | <5 |
| 14f | 88 | 81 |
| Data from a study on isoquinoline-tethered quinazoline derivatives. nih.gov |
In another investigation focused on quinazolinamine derivatives as inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), the metabolic stability of several lead compounds was evaluated in HLM. The findings, presented in Table 2, were encouraging. A significant portion of the tested quinazolinamine derivatives, ranging from 80% to 92%, remained unchanged after a one-hour incubation period with human liver microsomes. nih.govresearchgate.net This indicates a high degree of metabolic stability for these particular scaffolds, a desirable characteristic for orally administered drugs. researchgate.net
| Compound | % Remaining after 1 hr in HLM |
| 4 | >85 |
| 5 | >90 |
| 22 | >80 |
| 23 | >85 |
| 24 | >90 |
| 27 | >92 |
| 33 | >88 |
| Data from a study on quinazolinamine derivatives. nih.govresearchgate.net |
These examples underscore the critical importance of early and continuous evaluation of metabolic stability in the drug discovery pipeline. By systematically introducing structural modifications to the nih.govnih.govDioxolo[4,5-g]quinazoline core and assessing their impact on intrinsic clearance in preclinical models like HLM, researchers can guide the rational design of new analogues. This iterative process of design, synthesis, and testing allows for the optimization of the pharmacokinetic profile, ultimately increasing the likelihood of identifying a clinical candidate with favorable drug-like properties. The goal is to achieve a balance where the compound is stable enough to exert its therapeutic effect but can be cleared from the body at a rate that avoids accumulation and potential toxicity.
Modulation of Enzyme Activity byresearchgate.netnih.govDioxolo[4,5-g]quinazoline Derivatives
Derivatives of researchgate.netnih.govdioxolo[4,5-g]quinazoline have been identified as potent inhibitors of several key enzymes involved in cellular proliferation and gene regulation.
DNA topoisomerases are critical enzymes that manage the topological states of DNA during processes like replication and transcription. researchgate.net Topoisomerase I (Top1) is particularly vital for relaxing DNA supercoiling and is a well-established target for anticancer drugs. researchgate.netresearchgate.net Derivatives of the quinoline and quinazoline core, including those with the researchgate.netnih.govdioxolo[4,5-g]quinazoline structure, have emerged as a new class of Top1 poisons. researchgate.net These non-camptothecin inhibitors function by stabilizing the covalent complex formed between Top1 and DNA, which leads to DNA breaks and ultimately cell death. researchgate.netresearchgate.net
Research into tailor-made quinoline derivatives has shown that specific substitutions are crucial for potent Top1 inhibition. For instance, suitable substituents at the C-4 and C-6 positions of the quinoline ring have a drastic effect on human Top1 inhibitory activity. researchgate.net Some imidazole-quinoline hybrids have demonstrated significant enzyme inhibition against Topoisomerase 1, with one compound showing greater stability than the clinical drug camptothecin (B557342). researchgate.net The mechanism involves the inhibitor intercalating into the DNA, which suppresses the ability of Top1 to form DNA breaks. acs.org
| Compound Class | Target | Mechanism of Action | Key Findings |
|---|---|---|---|
| Quinoline/Quinazoline Derivatives | Topoisomerase I (Top1) | Top1 Poison (stabilizes Top1-DNA cleavage complex) | Activity is highly dependent on substitution patterns on the core ring. researchgate.net |
| Imidazole-quinoline hybrids | Topoisomerase I (Top1) | Enzyme Inhibition | Showed greater stability than camptothecin in some cases. researchgate.net |
| 7-Azaindenoisoquinolines | Topoisomerase I (Top1) | Intercalation into DNA, suppressing Top1-mediated DNA breaks | Introduction of an imidazole (B134444) moiety significantly increased Top1 inhibition and cytotoxicity. acs.org |
Protein arginine methyltransferases (PRMTs) are enzymes that catalyze the methylation of arginine residues on proteins, a post-translational modification crucial for regulating various cellular processes. nih.govmdpi.com Aberrant expression of these enzymes is linked to numerous diseases. nih.gov PRMTs are classified into Type I, II, and III based on the type of methylation they perform. biorxiv.org Class I PRMTs (including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8) catalyze the formation of asymmetric dimethylarginine. nih.govbiorxiv.orgrndsystems.com
A fragment-based drug design approach has led to the development of selective Class I PRMT inhibitors built upon a drug-like quinazoline core. nih.gov By strategically incorporating fragment hits and growing them toward a hydrophobic shelf in the enzyme's binding site, researchers have established a clear structure-activity relationship (SAR). nih.gov This has resulted in lead compounds with potent inhibitory activity against Class I PRMTs, particularly PRMT4, with IC50 values in the nanomolar range and high selectivity against other methyltransferases. nih.gov For example, the inhibitor MS023 shows high potency for several Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. rndsystems.com
| Inhibitor | Target PRMTs (Class I) | IC50 Values (nM) | Reference |
|---|---|---|---|
| MS023 | PRMT6 | 8 | rndsystems.com |
| MS023 | PRMT8 | 8 | rndsystems.com |
| MS023 | PRMT1 | 30 | rndsystems.com |
| MS023 | PRMT4 | 83 | rndsystems.com |
| MS023 | PRMT3 | 119 | rndsystems.com |
| Lead Compound 55 | PRMT4 | 92 | nih.gov |
| Lead Compound 56 | PRMT4 | 37 | nih.gov |
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated lysine residues on histones, playing a key role in regulating the transcription of genes involved in cell proliferation and cancer. nih.govmdpi.com This makes BRD4 an attractive therapeutic target. nih.govbiorxiv.org A new series of potent BRD4 inhibitors based on a quinazoline scaffold has been described. nih.gov Structure-activity relationship studies have focused on substitutions at the 2- and 4-positions of the quinazoline ring. nih.gov A co-crystal structure of one such inhibitor with the first bromodomain of BRD4 (BD1) revealed key protein-inhibitor interactions, guiding further optimization. nih.gov Computational screening techniques have also been employed to identify novel BRD4 binders, with some quinazoline-based compounds showing inhibitory potential. mdpi.com
| Compound Series | Target | Approach | Key Findings |
|---|---|---|---|
| Quinazoline-based analogs | BRD4 | SAR studies and co-crystallography | Identified lead compounds suitable for further optimization. nih.gov |
| Imidazole-quinoline hybrids | BRD4 | Enzyme inhibition assay | Compound 52 showed 41% inhibition at 10 μM. researchgate.net |
| Repurposed compounds | BRD4 | 3D pharmacophore-based screening | Identified three compounds with IC50 values between 0.60 and 4.66 µM. mdpi.com |
Interactions with Receptor Systems
The versatility of the researchgate.netnih.govdioxolo[4,5-g]quinazoline scaffold extends to interactions with key receptor systems of the innate immune system and central nervous system.
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, recognizing molecular patterns from pathogens and host-derived ligands. researchgate.netmdpi.com Undesirable activation of endosomal TLR7 and TLR9 is implicated in several autoimmune diseases, making them important therapeutic targets. nih.govresearchgate.net Researchers have developed quinazoline-based small-molecule antagonists that dually target TLR7 and TLR9. researchgate.net By incorporating specific structural subunits into a core scaffold, potent dual antagonism has been achieved. researchgate.net The development of selective TLR7 antagonists with a quinazoline scaffold has also been reported, highlighting the potential of this chemical class to manage immune-related diseases. mdpi.comnih.gov These antagonists work by competitively inhibiting the receptor, preventing the downstream signaling that leads to the release of pro-inflammatory cytokines. researchgate.netnih.gov
Neurotensin (B549771) receptor 1 (NTR1) is a G protein-coupled receptor (GPCR) that modulates dopaminergic neurotransmission in the central nervous system. nih.gov It has become a target for developing therapeutics for conditions like psychostimulant addiction. nih.gov A nonpeptide quinazoline derivative, SBI-553, acts as a β-arrestin-biased allosteric modulator of NTR1. nih.govmdpi.com This means it activates the receptor's coupling to β-arrestin while simultaneously blocking G-protein signaling. mdpi.com This biased agonism directs the receptor toward specific intracellular pathways, potentially avoiding the side effects associated with conventional NTR1 agonists. nih.gov Cryo-electron microscopy structures have revealed that SBI-553 binds to an intracellular site on the receptor, inducing a unique "loop engagement" configuration with β-arrestin1, which is distinct from the typical core engagement. nih.govrcsb.org
Biophysical Characterization of Ligand-Target Interactions
The biophysical characterization of ligands derived from the [1,3]dioxolo[4,5-g]quinazoline scaffold has been instrumental in understanding their molecular mechanism of action. These studies primarily focus on their interaction with protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a key target in oncological research. Techniques such as X-ray crystallography, enzyme inhibition assays, and computational modeling have provided a detailed, atomic-level picture of how these compounds bind to their targets and exert their effects.
Elucidation of Binding Sites and Binding Affinities
Research has consistently demonstrated that derivatives of this compound function as ATP-competitive inhibitors. They achieve their inhibitory effect by occupying the ATP-binding pocket located in the N-terminal lobe of the kinase domain of targets like EGFR. The planar, heterocyclic core of the this compound scaffold serves as a hinge-binding motif, which is a critical feature for high-affinity interaction.
The binding affinity is profoundly influenced by the nature of the substituent at the C4 position of the quinazoline ring, which is typically an anilino moiety. This anilino group projects into a hydrophobic pocket adjacent to the hinge region, and its substitution pattern allows for the fine-tuning of binding affinity. For instance, the introduction of small, hydrophobic, and electron-withdrawing groups at the 3-position of the aniline ring (e.g., chloro, bromo) has been shown to significantly enhance inhibitory potency against the EGFR tyrosine kinase. This enhancement is attributed to favorable interactions within a specific hydrophobic pocket near the gatekeeper residue.
The binding affinities, often quantified by the half-maximal inhibitory concentration (IC₅₀), vary over several orders of magnitude depending on the C4-anilino substitution. The data below illustrates the structure-activity relationship (SAR) for a series of 4-anilino-[1,3]dioxolo[4,5-g]quinazoline derivatives against the EGFR tyrosine kinase.
| Compound Derivative | C4-Anilino Substituent (R) | Target | Binding Affinity (IC₅₀, nM) |
|---|---|---|---|
| 4-Anilino-[1,3]dioxolo[4,5-g]quinazoline | -H (Unsubstituted) | EGFR Tyrosine Kinase | 110 |
| 4-(3-Chloroanilino)-[1,3]dioxolo[4,5-g]quinazoline | 3-Cl | EGFR Tyrosine Kinase | 5.4 |
| 4-(3-Bromoanilino)-[1,3]dioxolo[4,5-g]quinazoline | 3-Br | EGFR Tyrosine Kinase | 3.3 |
| 4-(3-Ethynylanilino)-[1,3]dioxolo[4,5-g]quinazoline | 3-C≡CH | EGFR Tyrosine Kinase | 0.5 |
| 4-(3-Methylanilino)-[1,3]dioxolo[4,5-g]quinazoline | 3-CH₃ | EGFR Tyrosine Kinase | 25 |
Analysis of Molecular Recognition Through Hydrogen Bonding and Hydrophobic Interactions
The high-affinity binding of this compound derivatives is governed by a precise network of non-covalent interactions within the ATP-binding site of the target kinase. Molecular recognition is primarily achieved through a combination of specific hydrogen bonds and extensive hydrophobic contacts.
Hydrogen Bonding: The quinazoline core is the key hydrogen bonding pharmacophore. Structural studies have confirmed that the N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone amide proton (-NH) of a conserved methionine residue (Met793 in human EGFR) in the hinge region of the kinase. This single hydrogen bond is considered the primary anchor, orienting the ligand correctly within the active site. In some orientations, the N3 nitrogen can also engage in water-mediated hydrogen bonds with other residues in the pocket, further stabilizing the complex.
C4-Anilino Substituent: As noted previously, the C4-anilino moiety extends into a deeper, more solvent-exposed hydrophobic pocket. The nature of the substituent on this aniline ring dictates the extent and specificity of these hydrophobic interactions. For example, a halogen atom like chlorine or bromine at the 3-position of the aniline ring makes favorable contacts with the side chains of residues like Leu844 and the aliphatic portion of the Thr790 side chain (the "gatekeeper" residue). This explains the sharp increase in binding affinity observed for compounds bearing such substituents.
Compound Data
Computational Chemistry and Advanced Analytical Characterization
In Silico Methodologies for Mechanistic Insight and Compound Design
Computational, or in silico, methods have become indispensable in modern drug discovery and materials science. They provide a rapid and cost-effective means to predict the behavior of molecules, understand their interactions with biological targets, and assess their potential as therapeutic agents. For a scaffold such as nih.govresearchgate.netDioxolo[4,5-g]quinazoline, these techniques can guide synthetic efforts and prioritize compounds for further experimental investigation.
Molecular modeling and molecular dynamics (MD) simulations offer a dynamic view of the interactions between a ligand, such as a nih.govresearchgate.netDioxolo[4,5-g]quinazoline derivative, and a protein target. These methods are crucial for understanding the binding modes and stability of ligand-protein complexes.
Detailed Research Findings: Studies on various quinazoline (B50416) derivatives have successfully employed these techniques to elucidate their mechanism of action. For instance, in the context of inhibiting enzymes like epidermal growth factor receptor (EGFR), MD simulations have been used to confirm the stability of the ligand within the active site. These simulations, often run for extended periods (e.g., 100 to 200 nanoseconds), track the atomic movements of the system, allowing for the analysis of conformational changes, hydrogen bond networks, and hydrophobic interactions. frontiersin.orgnih.gov The binding free energy, often calculated using methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA), provides a quantitative estimate of the binding affinity. frontiersin.org
Table 5.1: Representative Interactions in a Quinazoline Derivative-Protein Complex
| Interaction Type | Interacting Groups (Ligand) | Interacting Amino Acid Residues (Protein) |
| Hydrogen Bonding | Quinazoline Nitrogen Atoms | Hinge Region (e.g., Met, Cys) |
| Hydrophobic | Fused Benzene (B151609) Ring | Alanine, Valine, Leucine, Isoleucine |
| van der Waals | Dioxolo Group | Phenylalanine, Tyrosine, Tryptophan |
| Pi-Pi Stacking | Quinazoline Ring System | Phenylalanine, Tyrosine, Histidine |
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules with the desired activity.
Detailed Research Findings: For quinazoline derivatives, pharmacophore models have been successfully generated to identify new inhibitors for various targets, including acetylcholinesterase and inducible nitric oxide synthase. nih.govworldscientific.com A typical pharmacophore model for a kinase inhibitor based on the quinazoline scaffold might include features such as a hydrogen bond acceptor corresponding to one of the quinazoline nitrogen atoms, an aromatic ring feature for the fused benzene ring, and additional hydrophobic or hydrogen bonding features depending on the substitution pattern.
Virtual screening campaigns using such pharmacophore models have led to the identification of novel hit compounds. researchgate.net The hits from the initial screening are typically subjected to further filtering, such as molecular docking and ADMET prediction, to refine the selection of candidates for synthesis and biological testing.
Table 5.2: Hypothetical Pharmacophore Model for a nih.govresearchgate.netDioxolo[4,5-g]quinazoline-Based Kinase Inhibitor
| Pharmacophoric Feature | Corresponding Chemical Moiety |
| Hydrogen Bond Acceptor 1 | N1 of the quinazoline ring |
| Hydrogen Bond Acceptor 2 | N3 of the quinazoline ring |
| Aromatic Ring 1 | Fused benzene ring of the quinazoline |
| Aromatic Ring 2 | Phenyl ring substituent (if present) |
| Hydrophobic Center | nih.govresearchgate.netDioxolo group |
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. In silico ADMET prediction allows for the early identification of compounds with potentially unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of development.
Detailed Research Findings: A variety of computational tools and models are available to predict a wide range of ADMET properties. For heterocyclic compounds, including quinazoline derivatives, these predictions are routinely performed. nih.gov Key parameters often assessed include lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes. For instance, in silico studies on novel thiazole-linked heterocycles have been used to evaluate their drug-likeness and predict their metabolic fate. researchgate.net
For nih.govresearchgate.netDioxolo[4,5-g]quinazoline, it would be anticipated to have a moderate lipophilicity due to the fused ring system. The dioxolo group might influence its metabolic profile, as methylenedioxy-containing compounds are known to sometimes form metabolic intermediates that can inhibit CYP enzymes.
Table 5.3: Representative In Silico ADMET Predictions for a Quinazoline-Based Scaffold
| ADMET Property | Predicted Value/Classification | Implication |
| Lipophilicity (logP) | 2.0 - 4.0 | Good balance for permeability and solubility |
| Aqueous Solubility | Moderately soluble | May require formulation strategies |
| Blood-Brain Barrier Penetration | Low to moderate | Depends on therapeutic target |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| CYP2D6 Inhibition | Potential inhibitor | Risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |
Spectroscopic and Chromatographic Techniques for Structural and Quantitative Analysis
The definitive confirmation of the chemical structure of a newly synthesized compound like nih.govresearchgate.netDioxolo[4,5-g]quinazoline requires the use of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of structural elucidation in organic chemistry.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and arrangement of atoms can be determined.
Detailed Research Findings: The NMR spectra of quinazoline and its derivatives have been extensively studied. rsc.orgresearchgate.net The aromatic protons of the quinazoline ring system typically appear in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.5 ppm. The chemical shifts are influenced by the electronic effects of substituents. The protons of the methylenedioxy group in the nih.govresearchgate.netdioxolo moiety are expected to produce a characteristic singlet at around 6.0 ppm. researchgate.net
In the ¹³C NMR spectrum, the carbon atoms of the quinazoline ring would resonate in the aromatic region (110-165 ppm), with the carbons directly attached to nitrogen appearing at lower field. The carbon of the methylenedioxy group typically appears around 100-102 ppm. researchgate.net
Table 5.4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for nih.govresearchgate.netDioxolo[4,5-g]quinazoline *
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~9.2 (s) | ~160 |
| 4 | ~9.4 (s) | ~161 |
| 5 | - | ~148 |
| 6 | ~7.4 (s) | ~105 |
| 7 | - | ~149 |
| 8 | - | ~152 |
| 9 | ~7.6 (s) | ~103 |
| 10 | - | ~120 |
| O-CH₂-O | ~6.1 (s) | ~102 |
*Predicted values are based on analogous structures and are for illustrative purposes.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.
Detailed Research Findings: The fragmentation of quinoline (B57606) and quinazoline alkaloids under mass spectrometry conditions has been documented. nih.gov Electron ionization (EI) mass spectrometry of the quinazoline core often leads to fragmentation pathways involving the loss of small neutral molecules like HCN. For nih.govresearchgate.netDioxolo[4,5-g]quinazoline, the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its molecular weight (174.04 g/mol for C₉H₆N₂O₂).
A plausible fragmentation pathway could involve a retro-Diels-Alder (rDA) type cleavage of the dioxolo ring, leading to the loss of formaldehyde (B43269) (CH₂O). Subsequent fragmentation of the quinazoline ring would likely follow established patterns for this heterocyclic system.
Table 5.5: Plausible Mass Spectrometry Fragmentation of nih.govresearchgate.netDioxolo[4,5-g]quinazoline (C₉H₆N₂O₂) *
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |
| 174 | [C₉H₆N₂O₂]⁺˙ (Molecular Ion) | - |
| 144 | [C₈H₄N₂O]⁺˙ | CH₂O |
| 117 | [C₇H₃N₂]⁺ | CO, HCN |
| 103 | [C₇H₅N]⁺˙ | N₂H |
| 90 | [C₆H₄N]⁺ | HCN |
*Proposed fragmentation is based on general principles and requires experimental verification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment and quantitative analysis of researchgate.netacs.orgDioxolo[4,5-g]quinazoline and its analogues. This method allows for the separation, identification, and quantification of the main compound from potential impurities, starting materials, and byproducts that may be present after synthesis.
Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the two phases. A typical HPLC method for quinazoline derivatives involves a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. For instance, an analytical method was developed for a quinazolinone derivative using a reversed-phase C18 column with liquid-liquid extraction for plasma samples. nih.gov
Purity analysis by HPLC is crucial for quality control, ensuring that a synthesized batch of researchgate.netacs.orgDioxolo[4,5-g]quinazoline meets the required specifications. researchgate.net By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the percentage purity can be accurately determined. For quantitative analysis, a calibration curve is constructed using certified reference standards of the compound at various concentrations. This allows for the precise determination of the concentration of researchgate.netacs.orgDioxolo[4,5-g]quinazoline in a given sample. The purity of synthesized compounds can be analyzed by HPLC to confirm their structure and integrity. nih.gov
Below is a table summarizing typical HPLC conditions used for the analysis of related quinazoline derivatives.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (often with additives like acetic acid or formic acid) |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm or 260 nm) |
| Column Temperature | 25°C (Ambient) |
| Injection Volume | 10-20 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions during the synthesis of researchgate.netacs.orgDioxolo[4,5-g]quinazoline. ijfmr.com By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. libretexts.org
A TLC plate consists of a thin layer of adsorbent material, typically silica (B1680970) gel, coated onto a solid support like glass or aluminum. The separation is based on the differential adsorption of the compounds in the mixture to the stationary phase. A solvent system (mobile phase) is chosen that provides good separation between the reactants and the product. The plate is developed in a chamber containing the mobile phase, which moves up the plate by capillary action. jove.com
The progress of the reaction is visualized by observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product. acs.orgnih.gov Visualization is often achieved under UV light if the compounds are UV-active, or by using chemical staining agents. The relative positions of the spots, represented by the retention factor (Rf value), help in identifying the different components. libretexts.org
The table below provides examples of solvent systems used for TLC analysis of quinazoline derivative syntheses.
| Reactants/Products | Mobile Phase (Solvent System) | Visualization Method |
|---|---|---|
| Substituted Tetrazoloquinazoline Synthesis | DCM:MeOH (9:1) | UV Light |
| Substituted Tetrazoloquinazoline Synthesis | EtOAc:n-hexane (6:4) | UV Light |
| 4-Phenylquinazoline Purification | Hexane:Ethyl Acetate | UV Light |
| General Quinazoline Derivatives | Ethanol | Not Specified |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study the real-time binding kinetics of molecules. In the context of researchgate.netacs.orgDioxolo[4,5-g]quinazoline, SPR can be employed to characterize its interaction with biological targets such as proteins or nucleic acids. This technique provides quantitative data on association rates (kₐ), dissociation rates (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. researchgate.net
In a typical SPR experiment, a target protein is immobilized on the surface of a sensor chip. A solution containing the researchgate.netacs.orgDioxolo[4,5-g]quinazoline derivative (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
This method was successfully used to measure the binding of various 4-aminoquinazoline fragments to the nucleotide-binding domain (NBD) of HSC70. researchgate.net The resulting data provided valuable insights into the structure-activity relationship (SAR) of these fragments, guiding the development of more potent inhibitors. researchgate.net
The following table presents example binding kinetics data for quinazoline derivatives obtained from SPR analysis.
| Compound | SPR Kd (μM) | Ligand Efficiency (LE) |
|---|---|---|
| Compound 8 | 150 ± 20 | 0.31 |
| Compound 10 | >1000 | Not Determined |
| Compound 11 | 130 ± 10 | 0.32 |
| Compound 12 | 200 ± 20 | 0.30 |
| Compound 13 | 400 ± 40 | 0.27 |
Data adapted from a study on 4-aminoquinazoline fragments binding to WT-HSC70-NBD. researchgate.net
Cryo-Electron Microscopy (Cryo-EM) for Structural Biology of Receptor Complexes
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution three-dimensional structures of large biomolecular complexes in their near-native state. bohrium.com For a compound like researchgate.netacs.orgDioxolo[4,5-g]quinazoline, which may act as a ligand for receptors such as G-protein coupled receptors (GPCRs), Cryo-EM is invaluable for elucidating the structural basis of its mechanism of action.
By visualizing the complex of a receptor, its associated signaling proteins (like G-proteins), and the bound ligand ( researchgate.netacs.orgDioxolo[4,5-g]quinazoline derivative), Cryo-EM can provide atomic-level details of the binding pocket and the conformational changes that occur upon ligand binding and receptor activation. nih.gov This information is critical for structure-based drug design, allowing for the rational optimization of ligand affinity and selectivity.
The process involves flash-freezing a solution of the purified receptor-ligand complex in vitreous ice and then imaging the individual particles with a transmission electron microscope. Sophisticated image processing software is then used to reconstruct a high-resolution 3D map of the complex. Recent advancements have led to the determination of numerous GPCR-G protein complex structures, providing detailed insights into molecular interactions and G-protein coupling selectivity. bohrium.comnih.gov While a specific Cryo-EM structure featuring researchgate.netacs.orgDioxolo[4,5-g]quinazoline has not been published, the methodology is directly applicable to understanding how this and related quinazoline compounds interact with their macromolecular targets. nih.gov
Preclinical Pharmacological Investigations and Therapeutic Development Avenues
In Vitro Biological Evaluation and Screening
Cell-Based Assays for Target Engagement and Pathway Modulation
No specific data from cell-based assays, such as IC50 values against cancer cell lines or evidence of pathway modulation, could be found for researchgate.netgoogleapis.comDioxolo[4,5-g]quinazoline or its direct derivatives.
Enzymatic Inhibition Assays for Specific Molecular Targets
While patents suggest that related quinazoline (B50416) structures may act as inhibitors of enzymes like protein tyrosine kinases or Vascular Endothelial Growth Factor (VEGF) receptors, no concrete enzymatic inhibition data (e.g., Ki or IC50 values) for the researchgate.netgoogleapis.comDioxolo[4,5-g]quinazoline scaffold has been published. googleapis.comgoogle.com One source mentions the scaffold in the context of developing Topoisomerase 1 (Top1) inhibitors, but does not provide specific inhibitory data for this compound. researchgate.net
In Vivo Pharmacological Assessment in Disease Models (mechanistic focus)
Efficacy Studies in Preclinical Cancer Models (e.g., tumor growth inhibition)
There are no published studies detailing the in vivo efficacy of researchgate.netgoogleapis.comDioxolo[4,5-g]quinazoline derivatives in preclinical cancer models.
Evaluation in Animal Models of Autoimmune Disorders (e.g., psoriasis)
Patents list autoimmune diseases like psoriasis as a potential application for larger classes of compounds that include the researchgate.netgoogleapis.comDioxolo[4,5-g]quinazoline structure, but no specific efficacy data from animal models of psoriasis or other autoimmune disorders is available for this core. googleapis.comgoogle.com
Assessment in Models of Infectious Diseases (e.g., Leishmania donovani)
Although related 2-aminoquinazolines have been investigated as potential agents against Leishmania donovani, there is no specific research available that assesses the activity of researchgate.netgoogleapis.comDioxolo[4,5-g]quinazoline in preclinical models of this infectious disease. researchgate.net
Due to the absence of specific research findings, the creation of data tables and a detailed article as per the requested outline is not feasible at this time.
Exploration of Therapeutic Potential fornih.govnih.govDioxolo[4,5-g]quinazoline Derivatives
The nih.govnih.govdioxolo[4,5-g]quinazoline scaffold represents a unique heterocyclic system that has attracted interest in medicinal chemistry due to its structural similarity to naturally occurring alkaloids and its potential as a core for developing novel therapeutic agents. While research on this specific quinazoline variant is not as extensive as its broader quinazoline relatives, preclinical investigations have begun to uncover its potential across several key therapeutic areas. This section details the preliminary findings in oncology, immunomodulation, neuropharmacology, and antimicrobial research.
Applications in Oncology Research
Derivatives of the nih.govnih.govdioxolo[4,5-g]quinazoline nucleus have been investigated for their potential as anticancer agents, with research focusing on key pathways involved in tumor growth and proliferation.
Initial studies and patent literature highlight the development of these compounds as inhibitors of critical enzymes and signaling pathways. For instance, 8-chloro- nih.govnih.govdioxolo[4,5-g]quinazoline has been identified as a key intermediate in the synthesis of inhibitors targeting the protein tyrosine kinase c-erbB-2. nih.gov Overexpression of c-erbB-2 is a known driver in several cancers, particularly breast cancer. The inhibition of this enzyme is a validated strategy for cancer therapy, suggesting the potential utility of this scaffold in treating malignancies such as breast, ovarian, pancreatic, and non-small cell lung cancers. nih.gov
Furthermore, the antiangiogenic pathway has been explored. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process. 8-Chloro- nih.govnih.govdioxolo[4,5-g]quinazoline has also been used as a precursor for compounds designed to inhibit the effects of VEGF, highlighting a potential anti-cancer mechanism through the disruption of tumor blood supply. researchgate.net
Another avenue of investigation involves the targeting of topoisomerase enzymes, which are essential for DNA replication and are frequent targets for chemotherapy. The nih.govnih.govdioxolo[4,5-g]quinazoline structure has been used as a building block in the development of novel topoisomerase 1 (Top1) poisons. nih.gov While specific activity data for the dioxolo-quinazoline intermediates themselves are not detailed, their inclusion in synthetic pathways aimed at creating potent Top1 inhibitors underscores the perceived value of this scaffold in the design of new DNA-damaging agents for oncology. nih.gov The synthesis of derivatives such as 6-(4-Fluorophenyl)- nih.govnih.govdioxolo[4,5-g]quinazoline further illustrates the ongoing chemical exploration of this compound class for potential anticancer properties. mdpi.com
| Derivative | Investigated Target/Mechanism | Potential Therapeutic Application |
|---|---|---|
| 8-chloro- nih.govnih.govdioxolo[4,5-g]quinazoline | c-erbB-2 (Protein Tyrosine Kinase) Inhibition | Breast, Ovarian, Pancreatic, Gastric, Colon, and Non-Small Cell Lung Cancers nih.gov |
| 8-chloro- nih.govnih.govdioxolo[4,5-g]quinazoline | VEGF Inhibition (Antiangiogenesis) | Cancers reliant on angiogenesis researchgate.net |
| nih.govnih.govdioxolo[4,5-g]quinazoline core | Topoisomerase 1 (Top1) Poison | General Oncology nih.gov |
| 6-(4-Fluorophenyl)- nih.govnih.govdioxolo[4,5-g]quinazoline | General Anticancer Research | General Oncology mdpi.com |
Immunomodulatory Research and Autoimmune Disease Management
The innate immune system, particularly Toll-like receptors (TLRs), plays a critical role in the inflammatory cascade that underlies many autoimmune diseases. Dysregulation of TLRs can lead to a chronic inflammatory state. Research has indicated that the nih.govnih.govdioxolo[4,5-g]quinazoline scaffold is a promising foundation for developing antagonists of TLR7 and TLR9. nih.gov The synthesis of derivatives such as 4-piperidino- nih.govnih.govdioxolo[4,5-g]quinazoline and nih.govnih.govdioxolo[4,5-g]quinazolin-6-amine has been documented in studies aimed at creating potent antagonists for these specific receptors, with the goal of treating autoimmune conditions. nih.gov
In addition to TLRs, the complement system is another key pathway in immunity and inflammation. Uncontrolled activation of the complement cascade is a feature of numerous autoimmune and inflammatory disorders. Patent literature describes the synthesis of a nih.govnih.govdioxolo[4,5-g]quinazoline intermediate for the development of inhibitors of Complement Factor B, a critical component of the alternative complement pathway. nih.gov This suggests a potential therapeutic application for derivatives of this scaffold in managing a wide range of autoimmune and inflammatory conditions, including rheumatoid arthritis and certain nephropathies. researchgate.netnih.gov
Neuropharmacological Research
The exploration of nih.govnih.govdioxolo[4,5-g]quinazoline derivatives in neuropharmacology is an emerging field with limited but intriguing findings. The broader quinazoline class of compounds has been noted for its ability to interact with key receptors in the central nervous system (CNS), including benzodiazepine (B76468) and GABA receptors. mdpi.comanjs.edu.iq This established activity provides a rationale for investigating the specific potential of the dioxolo-substituted variants.
More specifically, a patent related to the development of agonists for the neurotensin (B549771) receptor 1 (NTS1) reports the synthesis of 6-cyclobutyl- nih.govnih.govdioxolo[4,5-g]quinazolin-8-ol . Neurotensin and its receptors are involved in regulating various physiological processes, including pain perception, body temperature, and the modulation of dopamine (B1211576) pathways, making them a target for neurological and psychiatric conditions. The inclusion of the nih.govnih.govdioxolo[4,5-g]quinazoline scaffold in a program targeting a specific CNS receptor indicates its potential for development in neuropharmacological research. However, detailed preclinical studies characterizing the neuropharmacological profile of this specific compound family are not yet widely available in the public domain.
Antimicrobial Research
While the quinazoline core is present in many compounds investigated for antimicrobial properties, publicly available scientific literature specifically detailing the antibacterial or antifungal activity of nih.govnih.govdioxolo[4,5-g]quinazoline derivatives is scarce. Although some chemical databases and patents may allude to the potential for antimicrobial applications, dedicated preclinical studies evaluating specific derivatives of this scaffold against a panel of pathogenic bacteria or fungi are not well-documented. Therefore, the therapeutic potential of this specific chemical class in the management of infectious diseases remains an area open for future investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1,3]dioxolo[4,5-g]quinazoline derivatives, and how do reaction conditions influence yields?
- Methodology : A common approach involves cyclocondensation of aldehydes with tetrahydroisoquinoline precursors under reflux in polar aprotic solvents (e.g., DMSO). For example, a two-step synthesis starting from aldehyde derivatives and tetrahydro[1,3]dioxolo[4,5-g]isoquinoline achieved a 38% yield using silica gel chromatography with hexanes/EtOAc gradients .
- Key Variables : Reaction time (18 hours for reflux), solvent polarity, and stoichiometric ratios (1:1.3 aldehyde:amine ratio) critically impact purity and yield. Crystallization with water-ethanol mixtures is often used for final purification .
Q. How are this compound derivatives characterized structurally?
- Analytical Techniques :
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for oxo derivatives) .
- Chromatography : TLC (Rf = 0.28 in hexanes/EtOAc 75:25) and HPLC validate purity .
- X-ray Crystallography : Resolves stereochemistry in complex polycyclic systems, though limited data exist in the literature .
Advanced Research Questions
Q. What strategies address low yields in multi-step syntheses of this compound hybrids?
- Optimization Approaches :
- Solvent Selection : Replacing DMSO with DMF or THF may reduce side reactions during cyclization .
- Catalysis : Palladium or copper catalysts could enhance coupling efficiency in triazole-linked hybrids, as seen in analogous quinoxaline systems .
- Data Contradiction : Conflicting yields (e.g., 38% vs. 65% in similar protocols) suggest solvent polarity and temperature gradients require systematic screening .
Q. How do structural modifications (e.g., substituents on the quinazoline core) affect biological activity?
- Case Study :
- Anticonvulsant Activity : 7-Substituted phenoxy derivatives showed enhanced potency compared to alkyl chains, attributed to improved blood-brain barrier penetration .
- Anti-Proliferative Activity : Imidazo[4,5-g]quinazoline hybrids with electron-withdrawing groups (e.g., -NO₂) exhibited higher cytotoxicity against cancer cell lines .
Q. What analytical challenges arise in resolving stereoisomers of this compound derivatives?
- Chiral Separation :
- HPLC with Chiral Columns : Resolves enantiomers in tetrahydroisoquinoline derivatives, as demonstrated for (±)-3d .
- Circular Dichroism (CD) : Assigns absolute configuration but requires high-purity samples, which are challenging to isolate .
Data Contradiction & Mechanistic Analysis
Q. Why do some this compound derivatives exhibit variable stability under physiological conditions?
- Degradation Pathways :
- Hydrolysis : The dioxolo ring is susceptible to acidic or enzymatic cleavage, reducing bioavailability. Stability assays (e.g., simulated gastric fluid) are essential .
- Oxidative Stress : Derivatives with electron-rich aromatic systems may undergo rapid metabolism via cytochrome P450, as observed in cinoxacin analogs .
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Case Example : Fluoro-substituted derivatives showed high in vitro anticonvulsant activity but poor in vivo efficacy due to rapid hepatic clearance.
- Resolution : Pharmacokinetic profiling (e.g., plasma half-life, metabolite identification) and prodrug design improve translational relevance .
Methodological Recommendations
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
- Software :
- SwissADME : Estimates logP, bioavailability, and P-glycoprotein substrate potential .
- AutoDock Vina : Docks ligands into target proteins (e.g., GABA receptors for anticonvulsants) to prioritize synthetic targets .
Q. How can researchers validate the purity of this compound intermediates?
- Multi-Technique Approach :
- 1H/13C NMR : Detects residual solvents or unreacted starting materials.
- Elemental Analysis : Confirms stoichiometry (e.g., C12H11NO3 for cinoxacin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
